2-Chloro-5-cyanobenzoyl chloride
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Overview
Description
2-Chloro-5-cyanobenzoyl chloride is an organic compound with the molecular formula C8H3Cl2NO. It is a derivative of benzoyl chloride, characterized by the presence of a chlorine atom at the second position and a cyano group at the fifth position on the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-cyanobenzoyl chloride typically involves the reaction of 2-chloro-5-cyanobenzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the 2-chloro-5-cyanobenzoic acid is suspended in thionyl chloride and heated overnight. The reaction mixture is then cooled to room temperature, and the solvent is removed under vacuum .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-cyanobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds.
Common Reagents and Conditions
Thionyl Chloride: Used in the synthesis of this compound from 2-chloro-5-cyanobenzoic acid.
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Major Products Formed
Substituted Benzoyl Chlorides: Formed through substitution reactions.
Biaryl Compounds: Formed through Suzuki–Miyaura coupling reactions.
Scientific Research Applications
2-Chloro-5-cyanobenzoyl chloride has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-cyanobenzoyl chloride involves its reactivity as an acyl chloride. It can react with nucleophiles, leading to the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-bromobenzoyl chloride: Similar structure but with a bromine atom instead of a cyano group.
2-Chloro-5-nitrobenzoyl chloride: Contains a nitro group instead of a cyano group.
Uniqueness
2-Chloro-5-cyanobenzoyl chloride is unique due to the presence of both a chlorine atom and a cyano group on the benzene ring, which imparts distinct reactivity and properties compared to other benzoyl chloride derivatives.
Properties
IUPAC Name |
2-chloro-5-cyanobenzoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2NO/c9-7-2-1-5(4-11)3-6(7)8(10)12/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYWZVSVGZQXSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(=O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80557345 |
Source
|
Record name | 2-Chloro-5-cyanobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80557345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122483-59-4 |
Source
|
Record name | 2-Chloro-5-cyanobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80557345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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